N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide
Description
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a trifluoromethyl group and a carboxamide linkage, which are known to impart unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3/c14-13(15,16)9-3-6-18(7-4-9)12(22)17-5-8-19-10(20)1-2-11(19)21/h9H,1-8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDXFXHZIOAWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)NCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide linkage is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Incorporation of the 2,5-Dioxopyrrolidin-1-yl Group: This step involves the reaction of the intermediate with 2,5-dioxopyrrolidin-1-yl ethylamine under suitable conditions, often using a catalyst or activating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving receptor binding, enzyme inhibition, or cellular uptake. Its structural features could be exploited to design molecules with specific biological activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable feature in drug design.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the trifluoromethyl group’s hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group may enhance binding affinity and selectivity, while the carboxamide linkage could facilitate interactions with protein active sites.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-methylpiperidine-1-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-chloropiperidine-1-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.
N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-ethoxypiperidine-1-carboxamide: Features an ethoxy group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
